N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Lipophilicity Drug-likeness Lead optimization

This benzothiazole-isoxazole carboxamide offers a unique 6-ethyl substitution profile absent in common 6-H/6-Me analogs, delivering XLogP3-AA of 4.8 with zero H-bond donors for optimal permeability in cellular target engagement assays. Its defined 3D structure, five H-bond acceptors, and five rotatable bonds enable distinct binding modes for kinase hinge-region probing and diversity-oriented anticancer/antimicrobial screening. Procure this compound to avoid generic chemotype substitution risks.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 919847-52-2
Cat. No. B2655213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
CAS919847-52-2
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
InChIInChI=1S/C20H17N3O2S/c1-2-14-8-9-16-18(12-14)26-20(22-16)23(13-15-6-4-3-5-7-15)19(24)17-10-11-21-25-17/h3-12H,2,13H2,1H3
InChIKeyWXCJDNPDJWQCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919847-52-2): Procurement-Relevant Structural and Physicochemical Baseline


N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919847-52-2) is a fully synthetic heterocyclic small molecule (MF: C₂₀H₁₇N₃O₂S; MW: 363.4 g/mol) that belongs to the benzothiazole-isoxazole carboxamide class [1]. The compound features a 6-ethylbenzothiazole core linked through an amide nitrogen to an isoxazole-5-carboxamide moiety and a benzyl substituent, yielding a computed XLogP3-AA of 4.8 and five hydrogen-bond acceptors with zero hydrogen-bond donors [2]. These physicochemical properties place the compound within Lipinski Rule-of-5 compliant space, supporting its utility as a lead-like scaffold in early-stage drug discovery [3].

Why N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the benzothiazole-isoxazole carboxamide chemotype, small substituent variations on the benzothiazole core produce marked shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles. For example, replacement of the 6-ethyl group with a 6-methoxy or 6-fluoro substituent alters computed logP by >0.5 units and modifies the electron density of the benzothiazole ring, which is known to affect kinase hinge-region binding and antimicrobial activity in structurally characterized derivatives [1]. Furthermore, the presence of the N-benzyl substituent introduces conformational degrees of freedom (5 rotatable bonds) that are absent in simpler N-(benzothiazol-2-yl)isoxazole-5-carboxamide analogs, potentially enabling distinct binding modes that cannot be recapitulated by unsubstituted or N-methyl variants [2]. These structural distinctions mean that generic substitution within the class can lead to qualitatively different biological outcomes, underscoring the need for compound-specific selection criteria.

Quantitative Differentiation Evidence for N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide Relative to Its Closest Structural Analogs


Lipophilic Differentiation: 6-Ethyl Substitution Yields an XLogP3-AA of 4.8 Versus Lower Homologs

The target compound’s 6-ethyl group confers a computed XLogP3-AA of 4.8, which is approximately 0.5–0.8 log unit higher than the unsubstituted benzothiazole-isoxazole carboxamide (XLogP3-AA ≈ 4.0) and roughly 0.3 log unit higher than the 6-methoxy analog (estimated XLogP3-AA ≈ 4.5). This differentiation is critical because optimal lipophilicity for kinase inhibitors typically falls within the logD 3–5 range for efficient membrane permeability while avoiding excessive lipophilicity that drives promiscuous binding and poor solubility [1]. The calculated lipophilicity of the 6-ethyl analog positions it favorably for lead optimization campaigns targeting intracellular enzymes.

Lipophilicity Drug-likeness Lead optimization

Anticancer Class-Level Potency Benchmarking from Benzothiazole-Isoxazole Carboxamide Derivatives

Although direct IC₅₀ data for the target compound are not publicly available, closely related benzothiazole-isoxazole carboxamide derivatives have demonstrated antiproliferative activity with IC₅₀ values ranging from 1.57 μM (HeLa cells) to 10.22 μM (CaCo-2 cells), comparable to doxorubicin in head-to-head assays [1]. A separate study on benzothiazole-thiophene-isoxazole hybrids reported IC₅₀ values of 9.39–10.25 μM against MCF-7 cells, superior to doxorubicin (IC₅₀ = 32.00 μM) [2]. These data establish the class precedent for sub-10 μM anticancer potency, providing a baseline expectation for the target compound in analogous cellular models.

Anticancer Cytotoxicity Benzothiazole hybrids

Antimicrobial Class-Level Potency: Benzothiazole-Oxazole Derivatives Demonstrate MIC Values of 3.12–100 μg/mL Against Gram-Positive Bacteria

In a series of benzothiazole derivatives containing oxazole moieties, compounds exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values between 3.12 and 100 μg/mL, and the benzothiazole-containing derivatives were consistently more active than their oxazole-only counterparts [1]. A distinct study on benzothiazole-oxazole hybrids specifically identified compound 4e′ as more potent than the standard antifungal miconazole and antibacterial imipenem [2]. These class-level data provide a rationale for selecting the target benzothiazole-isoxazole carboxamide over simpler oxazole carboxamides lacking the benzothiazole core for antimicrobial screening campaigns.

Antimicrobial Benzothiazole MIC determination

Kinase Inhibition Scaffold Potential: Benzothiazole-Isoxazole Carboxamides Are Recognized Kinase Hinge-Binding Motifs

Benzothiazole-isoxazole carboxamide hybrids have been described in patent literature as kinase inhibitor scaffolds, with the benzothiazole nitrogen and sulfur atoms acting as hinge-region hydrogen-bond acceptors and the isoxazole carboxamide providing additional interaction points with catalytic lysine residues [1]. In related benzothiazole-based kinase inhibitors, JNK inhibitor XI (a cell-permeable benzothiazole) demonstrates IC₅₀ = 1.8 μM against JNK1-mediated ATF2 phosphorylation and IC₅₀ = 0.16 μM against pepJIP1 binding to JNK2 . Additionally, benzothiazole chemotypes targeting EGFR kinase have achieved IC₅₀ values as low as 0.8 nM [2]. The 6-ethyl substituent on the target compound provides a unique lipophilic handle for accessing hydrophobic pockets adjacent to the kinase hinge region that are less accessible to smaller (6-H, 6-F) or more polar (6-OMe) analogs.

Kinase inhibition Benzothiazole scaffold Hinge binder

Computed Drug-Likeness Profile: Zero H-Bond Donors and Five H-Bond Acceptors Distinguish This Scaffold from HBD-Containing Analogs

The target compound contains zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), a profile associated with enhanced membrane permeability compared to analogs bearing hydroxyl or primary/secondary amine substituents (HBD ≥ 1) [1]. This is in contrast to related benzothiazole-isoxazole carboxamides such as N-(3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl)-1,2-oxazole-5-carboxamide, which possesses a phenolic –OH group (HBD = 1) that can reduce passive permeability and increase susceptibility to Phase II glucuronidation/sulfation [2]. The absence of hydrogen-bond donors in the target compound predicts superior oral absorption potential and reduced metabolic liability, making it a more attractive starting point for lead optimization programs that require oral bioavailability.

Drug-likeness Permeability ADME prediction

High-Value Research and Industrial Application Scenarios for N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide


Kinase-Focused Hit Expansion and Lead Optimization Libraries

The benzothiazole-isoxazole carboxamide scaffold is recognized as a kinase hinge-binding motif in patent filings (EP2231625A4), with class-level precedent for nanomolar to low micromolar kinase inhibition [1]. The 6-ethyl variant provides increased lipophilicity (XLogP3-AA = 4.8) suitable for probing hydrophobic back-pocket interactions in kinase ATP-binding sites, while the absence of hydrogen-bond donors (HBD = 0) supports favorable permeability profiles for cellular target engagement assays.

Antimicrobial Screening Cascades Targeting Gram-Positive Pathogens

Benzothiazole-oxazole hybrid molecules have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus, with benzothiazole-containing derivatives consistently outperforming oxazole-only analogs [2]. This compound is a logical inclusion in antimicrobial screening libraries targeting drug-resistant Gram-positive bacteria, where the electron-rich benzothiazole core is implicated in membrane disruption.

Anticancer Phenotypic Screening and Cytotoxicity Profiling

Closely related isoxazole-benzothiazole carboxamide derivatives have shown IC₅₀ values of 1.57–10.22 μM across HeLa, Hep3B, and CaCo-2 cancer cell lines, comparable to doxorubicin [3]. The target compound’s structural features (5 rotatable bonds, balanced lipophilicity) make it a suitable candidate for inclusion in diversity-oriented anticancer screening decks targeting solid tumor cell lines.

Computational Chemistry and Molecular Docking Studies

With its well-defined 3D structure, five hydrogen-bond acceptors, and computed physicochemical properties (MW 363.4, XLogP3-AA 4.8, zero HBD) [4], this compound serves as an ideal test case for molecular docking studies against kinase and antimicrobial targets. Its 6-ethyl substituent provides a distinct steric and electronic profile for structure-based drug design (SBDD) campaigns compared to the more commonly screened 6-H or 6-methyl analogs.

Quote Request

Request a Quote for N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.